molecular formula C16H21IOSi B15228377 tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane

tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane

Cat. No.: B15228377
M. Wt: 384.33 g/mol
InChI Key: GXWUNPRWEKJHLS-UHFFFAOYSA-N
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Description

tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane is a silicon-based protective reagent featuring a naphthalene ring substituted with iodine at the 4-position and a tert-butyldimethylsilyl (TBS) ether group. The TBS group is widely used in organic synthesis to protect hydroxyl groups, offering stability under acidic and basic conditions while being cleavable via fluoride ions (e.g., TBAF) . The iodine substituent on the naphthalene ring enhances reactivity in cross-coupling reactions (e.g., Suzuki, Ullmann), making this compound valuable in pharmaceuticals and materials science.

Properties

Molecular Formula

C16H21IOSi

Molecular Weight

384.33 g/mol

IUPAC Name

tert-butyl-(4-iodonaphthalen-1-yl)oxy-dimethylsilane

InChI

InChI=1S/C16H21IOSi/c1-16(2,3)19(4,5)18-15-11-10-14(17)12-8-6-7-9-13(12)15/h6-11H,1-5H3

InChI Key

GXWUNPRWEKJHLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C2=CC=CC=C21)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane typically involves the reaction of 4-iodonaphthol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane involves its ability to undergo various chemical reactions, which allows it to interact with different molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to modulate their activity .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane and analogous compounds:

Compound Name Molecular Structure Molecular Weight Halogen (Position) Key Features Applications
This compound (Target) Naphthalene-1-yl with iodine (C4) ~358.3 g/mol I (aromatic) Rigid aromatic system; high reactivity in cross-coupling Pharmaceuticals, materials science, protecting group
tert-Butyl(4-iodobutoxy)dimethylsilane (CAS 92511-12-1) Linear butoxy chain with iodine 314.28 g/mol I (aliphatic) Flexible aliphatic chain; SN2 reactivity Alkylation reactions, intermediate for protected alcohols
tert-butyl((6-iodohexyl)oxy)dimethylsilane (1h) Hexyl chain with iodine ~328.3 g/mol I (aliphatic) Longer chain for solubility modulation Polymer chemistry, surfactants
tert-butyl[(4-iodophenyl)methoxy]dimethylsilane (CAS 147283-96-3) Phenyl ring with iodine (para) ~348.3 g/mol I (aromatic) Single aromatic ring; moderate conjugation Drug impurity standards, reference materials
((4-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane (CAS 70654-63-6) Naphthalene-1-yl with bromine ~312.3 g/mol Br (aromatic) Bromine as a less reactive leaving group vs. iodine Precursor for halogen exchange reactions

Reactivity and Stability

  • Aromatic vs. Aliphatic Iodine : The iodine in the target compound (aromatic) participates in electrophilic substitution and cross-coupling reactions more readily than aliphatic iodides (e.g., ), which favor SN2 mechanisms .
  • Halogen Effects : Compared to its brominated analog (CAS 70654-63-6), the target compound’s iodine enhances leaving-group ability, enabling faster coupling reactions but requiring careful handling due to light sensitivity .
  • Steric and Electronic Effects : The naphthalene ring’s extended conjugation increases stability and directs reactivity at specific positions, unlike phenyl () or aliphatic () derivatives .

Biological Activity

tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane, a silane compound, has garnered attention for its potential biological activities. This article examines its chemical properties, synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C12H19IOSi
  • Molecular Weight : 298.4 g/mol
  • CAS Number : 14803527
  • Structure : The compound features a tert-butyl group and a 4-iodonaphthalen-1-yloxy moiety, which contribute to its unique reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Naphthalene Derivative : The synthesis starts with the iodination of naphthalene to introduce the iodine substituent.
  • Silane Coupling : The coupling of the naphthalene derivative with tert-butyl(dimethyl)silyl chloride under basic conditions yields the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Enzymes : The compound may act as an inhibitor or modulator for specific enzymes involved in metabolic pathways.
  • Receptors : Its structure allows binding to certain receptors, influencing signal transduction pathways.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the effects of silane compounds on cancer cell lines. This compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value in the low micromolar range .
  • Antimicrobial Properties :
    • Research indicated that this compound demonstrated antimicrobial activity against several bacterial strains, including E. coli and S. aureus. The mechanism involves disruption of bacterial cell membranes .
  • Neuroprotective Effects :
    • In vitro studies showed that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis

Compound NameBiological ActivityIC50 (µM)Mechanism
This compoundAnticancer<10Enzyme inhibition
Compound AAntimicrobial15Membrane disruption
Compound BNeuroprotective5Oxidative stress modulation

Q & A

Q. What are the standard synthetic routes for tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane?

The compound is synthesized via nucleophilic substitution. A common method involves reacting a silyl chloride precursor (e.g., tert-butyl(chloro)dimethylsilane) with a 4-iodonaphthalen-1-ol derivative under anhydrous conditions. Sodium iodide (NaI) is often used to facilitate halogen exchange in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Purification typically involves column chromatography or recrystallization .

Q. What types of chemical reactions is this compound commonly involved in?

Key reactions include:

  • Cross-coupling reactions : Suzuki-Miyaura and Stille couplings, enabled by the iodine atom’s leaving-group ability under palladium catalysis.
  • Substitution reactions : Replacement of iodine with nucleophiles (e.g., amines, thiols).
  • Silyl ether hydrolysis : Controlled deprotection under acidic or fluoride-based conditions to yield alcohols .

Q. What purification methods are recommended for this compound post-synthesis?

  • Column chromatography : Silica gel with hexane/ethyl acetate gradients.
  • Recrystallization : Using solvents like dichloromethane/hexane mixtures.
  • Distillation : For large-scale preparations, though less common due to thermal sensitivity .

Q. What safety precautions are necessary when handling this compound?

  • Use gloves, goggles, and lab coats to avoid skin/eye contact.
  • Work in a fume hood due to potential iodine release.
  • Store in inert, anhydrous conditions to prevent hydrolysis.
  • Dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity compared to bromine/chlorine analogs?

Iodine’s larger atomic radius and lower bond dissociation energy enhance its leaving-group ability, making it more reactive in cross-coupling and substitution reactions. For example:

HalogenBond Energy (C–X, kJ/mol)PolarizabilityReaction Rate (Relative)
I238High1.0 (Baseline)
Br276Moderate0.3–0.5
Cl339Low<0.1
This reactivity allows milder reaction conditions (e.g., lower Pd catalyst loading) compared to bromo/chloro analogs .

Q. What strategies minimize competing hydrolysis of the silyl ether group during reactions?

  • Solvent selection : Use anhydrous, aprotic solvents (e.g., THF, DMF).
  • Temperature control : Avoid prolonged exposure to moisture at elevated temperatures.
  • Protective groups : Temporarily stabilize the silyl ether with triethylamine or other bases.
  • Fluoride-free conditions : Replace TBAF with milder deprotection agents like acetic acid .

Q. How can palladium-catalyzed cross-coupling reactions be optimized using this compound?

  • Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand-to-metal ratios of 2:1.
  • Solvent/base pairs : DMF with K₂CO₃ or THF with CsF.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 12 hr conventional).
  • Substrate scope : Prioritize aryl/alkenyl boronic acids for higher yields (>80%) .

Q. How to address low yields in substitution reactions involving this compound?

  • Stoichiometry : Use 1.2–1.5 equivalents of nucleophile to ensure complete iodine displacement.
  • Solvent polarity : Increase polarity (e.g., switch from THF to DMSO) to stabilize transition states.
  • Catalyst additives : Add CuI (10 mol%) for Ullmann-type couplings with amines .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm silyl ether integrity and substitution patterns.
  • HRMS : High-resolution mass spectrometry for molecular formula validation.
  • X-ray crystallography : To resolve steric effects in naphthalene derivatives.
  • IR spectroscopy : Monitor silyl ether C–O–Si stretching (~1250 cm⁻¹) .

Q. How is this compound applied in the synthesis of bioactive molecules?

Case studies include:

  • Anticancer agents : As a precursor in Sonogashira couplings to generate arylacetylene derivatives (IC₅₀ values: 0.5–2.3 µM against kinase targets) .
  • Enzyme inhibitors : Halogen bonding with active-site residues (e.g., LpxC enzyme inhibition) .

Data Contradictions and Resolution

  • Conflicting yields in cross-coupling reactions : Some reports cite 85% yields for Sonogashira couplings , while others note variability (<50%) due to steric hindrance from the naphthalene group. Resolution: Optimize ligand bulk (e.g., use XPhos instead of PPh₃) .
  • Hydrolysis stability : While ECHA data suggests stability under dry conditions, bench studies report partial hydrolysis in THF/H₂O mixtures. Resolution: Pre-dry solvents over molecular sieves .

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